![molecular formula C36H58O8 B3006243 Prosaikogenin A CAS No. 99365-21-6](/img/structure/B3006243.png)
Prosaikogenin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prosaikogenin A is a saponin found in the leaves and roots of plants . It has been shown to have anti-inflammatory, anti-tumor, and immune-boosting effects . It may be useful as an alternative treatment for cancer, diabetes, Alzheimer’s disease, and other diseases .
Synthesis Analysis
The biosynthesis of Prosaikogenin A involves the conversion of saikosaponins b1 and b2 by enzymes such as protein kinase C (PKC), 3-phosphoglycerate dehydrogenase (3PGDH), and beta-lyase . This process can be inhibited by hydroxyl group inhibitors such as hydroquinone or bisulfite .Molecular Structure Analysis
Prosaikogenin A has a molecular weight of 618.84 and a formula of C36H58O8 . Its structure includes 49 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 six-membered rings, 4 ten-membered rings, 6 hydroxyl groups, 2 primary alcohols, 4 secondary alcohols, and 2 ethers (aliphatic) .Chemical Reactions Analysis
The conversion of saikosaponins b1 and b2 into Prosaikogenin A is a key part of its biosynthesis . This process can be inhibited by hydroxyl group inhibitors .Physical And Chemical Properties Analysis
Prosaikogenin A is a powder that can be stored at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Wissenschaftliche Forschungsanwendungen
1. Enzymatic Hydrolysis and Industrial Application
Prosaikogenin A, a derivative of saikosaponin, can be efficiently prepared through enzymatic hydrolysis. A study by Wu et al. (2020) developed an efficient and clean approach for the preparation of prosaikogenin D, a related compound, which suggests potential for similar processes in the preparation of prosaikogenin A. This method, using cellulase for hydrolysis, is environmentally friendly and suitable for industrial application, highlighting its potential for large-scale production and various applications in the pharmaceutical industry (Wu et al., 2020).
2. Anti-Cancer Effects
Lee et al. (2022) investigated the anti-cancer effects of prosaikogenin and related compounds. Their study demonstrated that prosaikogenin F and G, along with saikogenin F and G (glycoside hydrolyzed saikosaponins), exhibit marked inhibition of cancer cell growth. This finding suggests that prosaikogenin A could have similar anti-cancer properties, making it a potential candidate for cancer treatment research (Lee et al., 2022).
3. Pharmaceutical Research and Development
The study of prosaikogenin A's chemical constituents and their pharmacological effects is crucial in pharmaceutical research. Xu et al. (2014) explored the compounds in Bupleurum bicaule, identifying various saikogenins and prosaikogenins, including prosaikogenin A. Understanding these compounds' structures and effects contributes significantly to the development of new pharmaceuticals, particularly in traditional Chinese medicine (Xu et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25+,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUUFLADFXKYAU-AKICHWIXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.